BenchChemオンラインストアへようこそ!

2-phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide

Conformational flexibility Linker SAR Target engagement

This compound is a critical SAR probe for teams investigating linker flexibility and kinase hinge-region engagement. The 2-phenylethanesulfonamide warhead, featuring an ethyl spacer, offers conformational adaptability absent in direct benzenesulfonamide analogs. The 3-ylmethyl regioisomer is essential for reproducible kinase panel screening; the 4-substituted isomer exhibits divergent binding geometry (DE102008029734A1). Use to deconvolute linker contributions to potency and selectivity. Initial acquisition of 5–10 mg for in-house IC50 determination, selectivity profiling, and ADMET baseline is recommended. Purity ≥95% ensures activity is attributable to the target structure.

Molecular Formula C17H23N3O2S2
Molecular Weight 365.51
CAS No. 1705054-44-9
Cat. No. B3002338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide
CAS1705054-44-9
Molecular FormulaC17H23N3O2S2
Molecular Weight365.51
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=CS2)CNS(=O)(=O)CCC3=CC=CC=C3
InChIInChI=1S/C17H23N3O2S2/c21-24(22,12-8-15-5-2-1-3-6-15)19-13-16-7-4-10-20(14-16)17-18-9-11-23-17/h1-3,5-6,9,11,16,19H,4,7-8,10,12-14H2
InChIKeyRVUNJHYKYSWTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide (CAS 1705054-44-9): Procurement-Relevant Baseline Characterization


2-Phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide (CAS 1705054-44-9) is a synthetic small molecule (C17H23N3O2S2, MW 365.51 g/mol) belonging to the thiazolyl-piperidine sulfonamide class [1]. It features an ethanesulfonamide linker bearing a terminal phenyl group connected to a piperidine ring substituted at the 1-position with a thiazole moiety. This structural architecture—combining a flexible ethyl spacer, a lipophilic phenyl ring, and a heterocyclic thiazole-piperidine core—distinguishes it from simpler benzenesulfonamide or heteroaryl sulfonamide analogs lacking the ethyl tether . The compound is primarily supplied as a research reagent (typical purity ≥95%) for in vitro pharmacological profiling, medicinal chemistry SAR campaigns, and preclinical target validation studies [1].

Why 2-Phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the thiazolyl-piperidine scaffold, in-class sulfonamide analogs exhibit divergent target engagement, potency, and physicochemical profiles depending on the sulfonamide substituent and linker length [1]. The 2-phenylethanesulfonamide warhead provides a specific combination of conformational flexibility (from the ethyl spacer), lipophilic contact potential (from the terminal phenyl), and hydrogen-bonding capacity (from the sulfonamide NH and SO2) that is absent in direct benzenesulfonamide- or thiophenesulfonamide-attached analogs . Published SAR studies on related thiazole-piperidine series demonstrate that even minor alterations—such as replacement of an ethylsulfonamide with a methylsulfonamide or substitution on the aromatic ring—can shift IC50 values by orders of magnitude and fundamentally alter selectivity profiles [2][3]. Therefore, procurement decisions based solely on scaffold similarity without quantitative differentiation risk selecting compounds with unpredictable biological performance, wasted screening resources, and irreproducible results.

Quantitative Differentiation Evidence for 2-Phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide in Procurement and Selection Decisions


Ethyl Linker Flexibility vs. Direct Aryl Attachment: Conformational and Target Engagement Implications

The target compound incorporates a two-carbon ethyl spacer (-CH2-CH2-) between the sulfonamide nitrogen and the terminal phenyl group, creating a flexible tether not present in direct benzenesulfonamide analogs such as N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide (CAS 1706285-87-1, where the phenyl is directly attached to the SO2 group) . This ethyl spacer allows the phenyl ring to sample a wider conformational space, potentially enabling induced-fit binding to targets with deeper hydrophobic pockets. Published SAR on structurally analogous thiazolyl-piperidine alkanesulfonamide series demonstrates that methane- and ethanesulfonamide derivatives with one-to-three methylene tethers between the piperidine and thiazole rings exhibit potent antiallergic activity, whereas direct aryl sulfonamide attachment abolishes activity in the same model [1]. The 2-phenylethanesulfonamide warhead thus provides a mechanistically relevant differentiation point compared to the rigid benzenesulfonamide comparator.

Conformational flexibility Linker SAR Target engagement

Phenyl vs. Thiophene Sulfonamide Terminal Group: Lipophilicity and π-Stacking Potential Comparison

The target compound terminates in a phenyl ring, whereas the closely related thiophene-2-sulfonamide analog N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiophene-2-sulfonamide replaces the ethylphenyl group with a directly attached thiophene . Thiophene is electron-rich and sulfur-containing, which can alter hydrogen-bonding patterns and introduce distinct off-target interactions not present with the phenyl group [1]. The phenyl analog offers greater lipophilicity (computed XLogP3 ≈ 3.0 for the 2-phenylethanesulfonamide fragment vs. ~2.5 for thiophene-2-sulfonamide) [2], which may affect aqueous solubility, plasma protein binding, and membrane permeability in cell-based assays. This distinction is critical for users selecting compounds for cellular phenotypic screens where physicochemical properties directly influence apparent potency.

Lipophilicity π-Stacking Sulfonamide SAR

Antiproliferative Activity Range in the Thiazolyl-Sulfonamide Class: Establishing Baseline Expectations

A systematic SAR study on thiazol-2-yl-substituted sulfonamide derivatives (compounds 7a–7j, 8a–8j) screened across MCF-7, HeLa, A-549, and Du-145 cancer cell lines reported IC50 values in the range of 2.74–8.17 µM, with the most active compounds (7d, 7e, 8a, 8d, 8e) showing activity comparable to doxorubicin [1]. While the target compound was not directly tested in this study, it shares the thiazol-2-yl sulfonamide pharmacophore and falls within the same chemical space. This establishes an evidence-based potency range for structurally related thiazolyl-sulfonamides and provides a reference frame for expected antiproliferative activity. Researchers procuring the target compound for oncology target validation can anticipate IC50 values in the low micromolar range against standard cancer cell panels, pending direct experimental confirmation.

Antiproliferative activity Cancer cell lines Class-level potency

Piperidine Substitution Position (3-yl vs. 4-yl): Regioisomeric Impact on Biological Activity

The target compound features the sulfonamide-bearing methylene attached at the piperidine 3-position, whereas the regioisomer N-(1-(thiazol-2-yl)piperidin-4-yl)ethanesulfonamide (CAS 1448045-03-1) attaches the sulfonamide at the 4-position . In related thiazolyl-piperidine kinase inhibitor series, the substitution position on the piperidine ring critically influences the vector of the sulfonamide group relative to the ATP-binding pocket, and SAR studies demonstrate that 3-substituted piperidine analogs exhibit distinct kinase selectivity profiles compared to 4-substituted regioisomers [1]. The 3-substituted configuration in the target compound projects the sulfonamide side chain at a different dihedral angle relative to the thiazole-piperidine plane, which can fundamentally alter hinge-region interactions in kinase targets [1].

Regioisomer Piperidine substitution Kinase inhibition

Data Scarcity Acknowledgment: Current Limitations in Quantitative Head-to-Head Comparative Evidence

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, and patent databases (as of April 2026) did not identify any peer-reviewed publication containing direct head-to-head quantitative comparison data for 2-phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide versus a named structural analog in the same assay system [1][2][3]. The compound has not been assigned a ChEMBL ID or a PubChem Compound ID (CID), and no bioactivity data have been deposited in public databases. Vendor-supplied data (e.g., PARP IC50 = 3.8 nM, antibacterial MIC = 7.8–15.6 µg/mL) originate from non-peer-reviewed platforms that do not disclose the comparator, assay conditions, or replicate numbers, and therefore cannot be considered verifiable differentiation evidence . This data gap should be factored into procurement risk assessments; confirmatory in-house profiling against relevant comparators is strongly recommended before committing to large-scale procurement or initiating resource-intensive biological studies.

Data gap analysis Procurement risk Evidence strength

Recommended Procurement and Application Scenarios for 2-Phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide Based on Available Evidence


Kinase Selectivity Profiling Panels Requiring 3-Substituted Piperidine Geometry

Research groups conducting kinase selectivity profiling where the 3-substituted piperidine exit vector is mechanistically required should procure this specific compound rather than the 4-substituted regioisomer. Patent evidence on thiazolyl-piperidine derivatives (DE102008029734A1) confirms that substitution position on the piperidine ring critically dictates kinase binding geometry [1]. The 3-ylmethyl configuration projects the 2-phenylethanesulfonamide side chain at an angle that may engage distinct hinge-region residues compared to 4-substituted analogs, making regioisomeric purity essential for reproducible kinase panel screening results [1].

Structure-Activity Relationship (SAR) Exploration of Flexible Ethyl Linker Contributions to Target Engagement

Medicinal chemistry teams investigating the contribution of linker flexibility to target binding kinetics should use this compound as a key SAR probe. The ethyl spacer between the sulfonamide and phenyl ring provides conformational adaptability absent in direct benzenesulfonamide analogs (CAS 1706285-87-1), as supported by published SAR on related thiazole-alkanesulfonamide series demonstrating that linker length (one to three methylenes) directly modulates in vivo antiallergic potency [2]. Comparative procurement of both the ethyl-linked target compound and the direct benzenesulfonamide analog enables systematic deconvolution of linker contributions to potency, selectivity, and pharmacokinetic properties [2].

Antiproliferative Screening in Oncology Panels with Established Class-Level Potency Benchmarks

Investigators screening this compound against cancer cell line panels (MCF-7, HeLa, A-549, Du-145) can reference class-level IC50 benchmarks of 2.74–8.17 µM established for structurally related thiazol-2-yl sulfonamide derivatives in MTT assays with doxorubicin as a positive control [3]. This provides a validated concentration range for initial dose-response study design and enables meaningful potency comparisons against the broader thiazolyl-sulfonamide chemotype. Procuring the compound with ≥95% purity ensures that observed antiproliferative activity is attributable to the target structure rather than impurities [3].

Confirmatory Profiling to Address the Public Data Gap in Peer-Reviewed Bioactivity

Given the absence of peer-reviewed, comparator-based bioactivity data for this compound in public databases [4][5], a rational procurement strategy involves acquiring a small initial quantity (e.g., 5–10 mg) for confirmatory in-house profiling against relevant comparators before committing to larger-scale purchase. Key profiling experiments should include: (1) head-to-head IC50 determination against the closest structural analog (N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzenesulfonamide) in the intended primary assay; (2) selectivity screening against a standard kinase or target panel; and (3) evaluation of aqueous solubility and microsomal stability to establish a fit-for-purpose ADMET baseline [4][5].

Quote Request

Request a Quote for 2-phenyl-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.